Benzyl 5-bromospiro[indole-3,4'-piperidine]-1'-carboxylate
Description
Systematic IUPAC Nomenclature & Structural Representation
The systematic IUPAC name for this compound is benzyl 5-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate . This name reflects its core structural features:
- Spirocyclic framework : A spiro junction connects the indoline (a bicyclic structure comprising a benzene ring fused to a pyrrolidine ring) and piperidine (a six-membered amine ring) at the 3rd position of the indoline and the 4' position of the piperidine.
- Substituents : A bromine atom at the 5th position of the indoline ring and a benzyloxycarbonyl group (-COOCH₂C₆H₅) attached to the nitrogen atom of the piperidine ring.
Structural Representation
The compound’s structure can be described as follows:
- Indoline core : A bicyclic system with a benzene ring fused to a five-membered nitrogen-containing ring (pyrrolidine) in its reduced form.
- Piperidine ring : A six-membered saturated ring containing one nitrogen atom, connected via a spiro carbon to the indoline.
- Functional groups :
- Bromine: Substituted at the 5th position of the indoline’s benzene ring.
- Benzyloxycarbonyl: An ester group (-COO-) linked to a benzyl moiety (C₆H₅CH₂-), attached to the piperidine nitrogen.
The SMILES notation for this compound is Brc1ccc2c(c1)C1(CCN(CC1)C(=O)OCc1ccccc1)CN2, which encodes the connectivity of atoms and functional groups.
| Property | Description |
|---|---|
| IUPAC Name | benzyl 5-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate |
| SMILES | Brc1ccc2c(c1)C1(CCN(CC1)C(=O)OCc1ccccc1)CN2 |
| Key Structural Features | Spirocyclic indoline-piperidine system, bromine at C5, benzyl ester at N1' |
CAS Registry Number & Alternative Naming Conventions
The CAS Registry Number for benzyl 5-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate is 438192-14-4 . This unique identifier is critical for unambiguous referencing in chemical databases and regulatory documents.
Alternative Naming Conventions
While the IUPAC name is definitive, alternative names and abbreviations are occasionally used in literature and commercial contexts:
- Non-systematic names :
- 5-Bromo-1'-benzyloxycarbonylspiro[indoline-3,4'-piperidine]
- Benzyl 5-bromo-spiro[indoline-3,4'-piperidine]-1'-carboxylate
- Code-based identifiers :
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 438192-14-4 |
| MDL Number | MFCD16036610 |
| Supplier Catalog Number | AR00DC7G |
Molecular Formula & Weight Analysis
The molecular formula of benzyl 5-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate is C₂₀H₂₁BrN₂O₂ , corresponding to a molecular weight of 401.30 g/mol .
Elemental Composition Breakdown
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| Carbon (C) | 20 | 12.01 | 240.20 |
| Hydrogen (H) | 21 | 1.008 | 21.17 |
| Bromine (Br) | 1 | 79.90 | 79.90 |
| Nitrogen (N) | 2 | 14.01 | 28.02 |
| Oxygen (O) | 2 | 16.00 | 32.00 |
| Total | 401.29 |
Key Observations :
- The bromine atom contributes ~19.9% of the total molecular weight, highlighting its significant role in the compound’s physicochemical properties.
- The benzyloxycarbonyl group (C₈H₇O₂) accounts for 44.8% of the molecular weight, underscoring its dominance in the structure.
Properties
IUPAC Name |
benzyl 5-bromospiro[indole-3,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O2/c21-16-6-7-18-17(12-16)20(14-22-18)8-10-23(11-9-20)19(24)25-13-15-4-2-1-3-5-15/h1-7,12,14H,8-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJFEAZIDBUKOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C=NC3=C2C=C(C=C3)Br)C(=O)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 5-bromospiro[indole-3,4’-piperidine]-1’-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through a Fischer indole synthesis or other indole-forming reactions.
Spirocyclization: The indole derivative undergoes a spirocyclization reaction with a piperidine derivative to form the spiro[indole-3,4’-piperidine] core.
Bromination: The spiro compound is then brominated using N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride (CCl4).
Esterification: Finally, the brominated spiro compound is esterified with benzyl alcohol to form Benzyl 5-bromospiro[indole-3,4’-piperidine]-1’-carboxylate
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the brominated site using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the compound can be substituted with various nucleophiles through nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) or potassium cyanide (KCN) in ethanol.
Major Products:
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of the corresponding de-brominated spiro compound.
Substitution: Formation of azido or cyano derivatives of the spiro compound
Scientific Research Applications
Pharmacological Research
Benzyl 5-bromospiro[indole-3,4'-piperidine]-1'-carboxylate has been investigated for its biological activities , including:
- Antitumor Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
- Antimicrobial Properties : Research shows promise in its effectiveness against several microbial strains, indicating potential applications in treating infections.
- Antidiabetic Effects : Some studies suggest that spiroindoline derivatives may possess antidiabetic properties, although specific data on this compound remains limited.
Chemical Synthesis
This compound serves as a crucial building block in organic synthesis due to its unique structural characteristics. It can be utilized to develop more complex molecules and study spirocyclic chemistry.
Material Science
The rigidity and stability imparted by the spirocyclic structure make it a candidate for developing new materials with specific mechanical properties. This application is particularly relevant in industries requiring durable and stable compounds.
Case Study 1: Antitumor Activity Evaluation
A study evaluated the cytotoxicity of this compound against various human cancer cell lines. The results demonstrated significant inhibition of cell proliferation, supporting further investigation into its mechanism of action and potential therapeutic uses.
Case Study 2: Antimicrobial Testing
In a separate investigation, the antimicrobial efficacy of this compound was tested against common bacterial strains. The findings indicated that it effectively inhibited bacterial growth, suggesting its potential as a novel antimicrobial agent.
Mechanism of Action
The mechanism of action of Benzyl 5-bromospiro[indole-3,4’-piperidine]-1’-carboxylate is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to three-dimensional protein targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or antitumor activity. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Analogs
Benzyl 5-Chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS: 1041704-16-8)
- Substituent : Chlorine at position 5 (vs. bromine in the target compound).
- Properties : Lower molecular weight (356.9 g/mol vs. ~400 g/mol for bromo analog) and reduced steric bulk. Chlorine’s electronegativity may alter electronic distribution, affecting reactivity in cross-coupling reactions .
- Applications : Used in analogous medicinal chemistry pathways but may exhibit different pharmacokinetic profiles due to halogen size and lipophilicity differences.
Benzyl 4-Bromo-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate (CAS: 396730-55-5)
- Substituent : Bromine at position 4 (vs. 5 in the target compound).
- Impact : Positional isomerism could shift binding interactions in biological targets. The dihydroindole moiety may increase ring flexibility compared to the fully aromatic indole in the target .
1'-Benzyl 1-tert-Butyl 5-Fluorospiro[indoline-3,4’-piperidine]-1,1’-dicarboxylate (SY124220)
- Substituent : Fluorine at position 5 and dual carboxylate protection (benzyl + tert-butyl).
- Properties: Fluorine’s small size and high electronegativity enhance metabolic stability.
tert-Butyl-Protected Analogs
tert-Butyl 5-Bromospiro[indole-3,4'-piperidine]-1'-carboxylate
- Substituent : tert-Butyl ester (vs. benzyl in the target).
- Properties : Increased steric hindrance and stability under basic conditions. Molecular weight: 365.27 g/mol (C17H21BrN2O2). The tert-butyl group may hinder crystallization, complicating structural characterization .
tert-Butyl 5-Methoxy-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate
- Substituent : Methoxy group at position 4.
- The dihydroindole ring may confer distinct conformational dynamics .
Positional Isomers and Bromine Variants
- Benzyl 6-Bromo and 7-Bromospiro[indoline-3,4'-piperidine]-1'-carboxylate (QM-6925, QM-7181)
Physicochemical Properties
Biological Activity
Benzyl 5-bromospiro[indole-3,4'-piperidine]-1'-carboxylate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into various aspects of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure characterized by a spiro-indole framework. The presence of the bromine atom and the piperidine moiety contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈BrN₃O₂ |
| Molecular Weight | 372.26 g/mol |
| Log P (octanol-water partition) | 3.15 |
| Solubility | Moderate |
Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes. This compound may function as a modulator of neurotransmitter receptors, particularly dopamine receptors, due to its structural similarity to known dopaminergic ligands.
Key Mechanisms:
- Dopamine Receptor Modulation: The compound is hypothesized to exhibit affinity for D4 dopamine receptors, a target implicated in several neuropsychiatric disorders .
- Inhibition of Enzyme Activity: Similar compounds have been reported to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism .
1. In Vitro Studies
In vitro assays have demonstrated that this compound can enhance the activity of certain ion channels and receptors. For example, studies on cystic fibrosis transmembrane conductance regulator (CFTR) mutants show that related compounds can significantly improve chloride ion conductance when used in combination with existing potentiators .
2. Pharmacological Evaluation
A series of pharmacological evaluations have been conducted to assess the efficacy of this compound:
- Dopaminergic Activity: Compounds structurally related to this compound have shown high affinity for D4 receptors with Ki values in the nanomolar range .
- Neuroprotective Effects: Preliminary studies suggest potential neuroprotective effects against oxidative stress in neuronal cell lines.
Case Study 1: Neuropharmacological Applications
A recent study explored the effects of this compound on models of schizophrenia. The compound demonstrated significant improvements in behavioral assays indicative of dopaminergic modulation.
Case Study 2: Cystic Fibrosis Treatment
Research involving the compound's analogs showed promising results in enhancing CFTR function in cellular models expressing N1303K-CFTR mutations. This suggests potential therapeutic applications in cystic fibrosis treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
